2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol
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Overview
Description
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is a compound that features a carbazole moiety linked to a phenol group via an aminoethyl chain. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol typically involves the reaction of 9H-carbazole with an appropriate aminoethyl phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminoethyl chain allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Similar in structure but with an acrylate group instead of a phenol group.
9H-Carbazole-9-ethanol: Contains an ethanol group instead of an aminoethyl phenol chain.
9-Phenylcarbazole: Features a phenyl group instead of an aminoethyl phenol chain.
Uniqueness
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is unique due to its combination of a carbazole moiety with a phenol group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
74586-21-3 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[1-(carbazol-9-ylamino)ethyl]phenol |
InChI |
InChI=1S/C20H18N2O/c1-14(15-8-4-7-13-20(15)23)21-22-18-11-5-2-9-16(18)17-10-3-6-12-19(17)22/h2-14,21,23H,1H3 |
InChI Key |
PVUAJWJEISXGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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